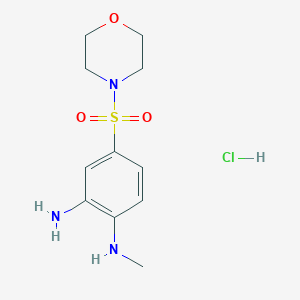

N1-methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride

Description

N1-Methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride is a substituted benzene-1,2-diamine derivative featuring a morpholine sulfonyl group at the 4-position and an N1-methyl substituent. The hydrochloride salt form enhances its crystallinity and solubility in polar solvents, making it suitable for pharmaceutical and materials science applications. The morpholine sulfonyl group introduces both steric bulk and hydrogen-bonding capabilities, which influence its reactivity and interactions with biological targets or crystalline matrices .

Properties

IUPAC Name |

1-N-methyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S.ClH/c1-13-11-3-2-9(8-10(11)12)18(15,16)14-4-6-17-7-5-14;/h2-3,8,13H,4-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLKTTGOSOIFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride typically involves multiple steps. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.

Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N1-methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related benzene-1,2-diamine derivatives, focusing on sulfonyl substituents, counterions, and substitution patterns:

Crystallographic and Reactivity Differences

- Crystal Packing : The morpholine sulfonyl group in the target compound facilitates hydrogen bonding via its oxygen atoms, leading to distinct crystal packing compared to tosylate salts, which rely on aromatic interactions .

- Reactivity: The N1-methyl group introduces steric hindrance, reducing nucleophilic attack at the adjacent amine compared to unsubstituted diamines (e.g., benzene-1,2-diamine). This hindrance is absent in derivatives like 2-aminoanilinium tosylate, enabling faster cyclization reactions (e.g., with thiadiazines, as in ) .

- Salt Effects : The hydrochloride salt form improves aqueous solubility relative to free bases (e.g., 4-(methanesulfonyl)benzene-1,2-diamine) but may reduce stability in acidic conditions compared to tosylate salts, which exhibit stronger ionic interactions .

Spectroscopic and Analytical Data

- Mass Spectrometry: The exact mass of the target compound (200.0527 g/mol, as per ) differs significantly from tosylate salts (e.g., 2-aminoanilinium 4-methylbenzenesulfonate, ~331 g/mol) due to the lighter chloride counterion and morpholine group .

- NMR Profiles : The N1-methyl group in the target compound produces distinct proton shifts (δ ~2.5 ppm for CH₃) compared to unsubstituted diamines, where amine protons appear as broad singlets (δ ~5-6 ppm) .

Research Findings and Implications

- Material Science : The hydrochloride salt’s crystalline properties, refined using programs like SHELXL (), enable precise structural analysis, aiding in the design of co-crystals for drug formulation .

Biological Activity

N1-Methyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, supported by relevant data and research findings.

- IUPAC Name: N1-methyl-4-(morpholinosulfonyl)benzene-1,2-diamine hydrochloride

- CAS Number: 2416229-68-8

- Molecular Formula: CHNOS·HCl

- Purity: 95%

- Physical Form: Powder

- Storage Temperature: Room Temperature (RT)

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine sulfonyl chloride with appropriate amines. Characterization methods such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has indicated that compounds similar to N1-methyl-4-(morpholine-4-sulfonyl)benzene derivatives exhibit significant antimicrobial activity. For instance, studies on related sulfonamide compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis .

Anti-inflammatory Effects

Recent investigations have also highlighted the anti-inflammatory potential of sulfonamide derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This property suggests a therapeutic application in conditions like arthritis and other inflammatory diseases .

Case Studies

- Antibacterial Activity : A study evaluating a series of sulfonamide derivatives demonstrated that certain modifications led to enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the presence of the morpholine group contributed to improved membrane permeability and binding affinity .

- Anti-cancer Activity : Preliminary data suggest that N1-methyl-4-(morpholine-4-sulfonyl)benzene derivatives display cytotoxic effects on cancer cell lines. In vitro assays showed that these compounds could induce apoptosis in human cancer cells, potentially through the activation of caspase pathways .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | N1-methyl-4-(morpholinosulfonyl)benzene-1,2-diamine hydrochloride |

| CAS Number | 2416229-68-8 |

| Molecular Formula | CHNOS·HCl |

| Purity | 95% |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Anti-inflammatory Effects | Inhibits COX and pro-inflammatory cytokines |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.